6-Ethynyl-N,N-dimethylnaphthalen-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13N |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
6-ethynyl-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C14H13N/c1-4-11-5-6-13-10-14(15(2)3)8-7-12(13)9-11/h1,5-10H,2-3H3 |
InChI Key |
LKMJRBJOKOALRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C#C |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 6 Ethynyl N,n Dimethylnaphthalen 2 Amine and Analogues
Precursor Synthesis and Halogenation Strategies for Naphthalene (B1677914) Core Functionalization
The foundational step in synthesizing 6-Ethynyl-N,N-dimethylnaphthalen-2-amine is the preparation of a suitably functionalized naphthalene precursor. This typically involves introducing a halogen atom at the 6-position, which can later be displaced in a cross-coupling reaction.
The most common precursor for the introduction of the ethynyl (B1212043) group is a halogenated derivative, typically 6-bromo-N,N-dimethylnaphthalen-2-amine. The synthesis of this intermediate can be achieved through several routes. One common method involves the Bucherer reaction, starting from 6-bromonaphthalen-2-ol. This reaction transforms the hydroxyl group into a primary amine. nih.gov Subsequent N,N-dimethylation of the resulting 6-bromo-2-naphthylamine affords the desired precursor. cymitquimica.com
An alternative pathway starts with 2,7-dihydroxynaphthalene, which can undergo a highly selective Bucherer reaction with dimethylamine (B145610) and sodium bisulfite to yield 7-N,N-dimethylamino-2-naphthol. researchgate.net Subsequent conversion of the remaining hydroxyl group to a halogen would provide a related precursor. Direct halogenation of N,N-dimethylnaphthalen-2-amine is also a potential, though less common, strategy that requires careful control of regioselectivity. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
| Starting Material | Key Transformation(s) | Product |
| 6-Bromonaphthalen-2-ol | 1. Bucherer Reaction (amination) 2. N,N-dimethylation | 6-Bromo-N,N-dimethylnaphthalen-2-amine |
| 2-Naphthylamine | 1. N,N-dimethylation 2. Regioselective Bromination | 6-Bromo-N,N-dimethylnaphthalen-2-amine |
This table outlines common synthetic pathways to the key halogenated precursor.
Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Group Introduction
With the halogenated naphthalene core in hand, the critical carbon-carbon bond formation to introduce the ethynyl moiety is typically achieved via a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling is the most prominent and effective method for this transformation. mdpi.com
The Sonogashira reaction is a powerful tool for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. wikipedia.orglibretexts.org In the synthesis of this compound, this involves coupling the 6-bromo-N,N-dimethylnaphthalen-2-amine precursor with a suitable alkyne. nih.govmdpi.com The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt (such as CuI) acting as a co-catalyst in the presence of an amine base like triethylamine (B128534) or piperidine. wikipedia.orgresearchgate.net
The reaction proceeds via two interconnected catalytic cycles. libretexts.org In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl bromide. wikipedia.org In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate. wikipedia.orgnih.gov This activated alkyne species then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the final arylethynyl product and regenerate the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org
The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. researchgate.netkaust.edu.sa
Palladium Catalyst: Both Pd(0) complexes like Pd(PPh₃)₄ and Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are commonly used. libretexts.orgacs.org The Pd(II) species are reduced in situ to the active Pd(0) catalyst. wikipedia.org The catalyst loading can often be kept low, sometimes in the parts-per-million (ppm) range, for highly efficient systems. organic-chemistry.org
Copper Co-catalyst: Copper(I) iodide is the conventional co-catalyst and significantly accelerates the reaction, allowing it to proceed under mild conditions, often at room temperature. mdpi.comlibretexts.org However, the presence of copper can lead to an undesirable side reaction: the oxidative homocoupling of the terminal alkyne to form diynes (Glaser coupling). organic-chemistry.orgscielo.org.za This necessitates performing the reaction under strictly anaerobic conditions. scielo.org.za To circumvent this issue, copper-free Sonogashira protocols have been developed, although they may require higher temperatures or more specialized ligands. nih.govresearchgate.net
Ligands: Phosphine ligands, particularly triphenylphosphine (B44618) (PPh₃), are standard for stabilizing the palladium catalyst. libretexts.org However, bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) can improve catalytic activity, especially for less reactive aryl chlorides or bromides. mdpi.comlibretexts.org
Base and Solvent: An amine base, such as triethylamine or piperidine, is crucial. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. Common solvents include toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). researchgate.net
The table below summarizes typical conditions for a Sonogashira coupling reaction.
| Parameter | Typical Reagents/Conditions | Purpose |
| Aryl Halide | 6-Bromo-N,N-dimethylnaphthalen-2-amine | Naphthalene core |
| Alkyne | (Trimethylsilyl)acetylene | Ethynyl group source |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | C-C bond formation |
| Copper Co-catalyst | CuI | Alkyne activation, rate enhancement |
| Base | Triethylamine (Et₃N), Piperidine | Deprotonates alkyne, neutralizes acid |
| Solvent | Toluene, THF, DMF | Dissolves reactants |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidative homocoupling |
This interactive table details the key components and their roles in a typical Sonogashira coupling for the synthesis of the target compound.
Protecting Group Chemistry in the Synthesis of N-Substituted Ethynylnaphthalenes
To prevent the aforementioned homocoupling of the terminal alkyne and to improve handling, the alkyne is often introduced with a protecting group on the terminal carbon. The trimethylsilyl (B98337) (TMS) group is the most frequently used protecting group for this purpose.
In the Sonogashira coupling, (trimethylsilyl)acetylene is often used in place of acetylene (B1199291) gas. uliege.be This reagent is a liquid, making it easier to handle, and the bulky TMS group effectively prevents the unwanted dimerization of the alkyne. The coupling reaction proceeds as described above, yielding N,N-dimethyl-6-((trimethylsilyl)ethynyl)naphthalen-2-amine.
The final step is the removal of the TMS protecting group to reveal the terminal alkyne. This deprotection is typically achieved under mild conditions. uliege.bechemspider.com Two common methods are:
Base-catalyzed cleavage: Treatment with a mild base like potassium carbonate (K₂CO₃) in methanol (B129727) is a highly effective and common method. uliege.bechemspider.com The methoxide (B1231860) ion attacks the silicon atom, leading to the cleavage of the carbon-silicon bond. reddit.comchemicalforums.com
Fluoride-induced cleavage: Reagents that provide a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), are also widely used. uliege.be The high affinity of silicon for fluoride drives the reaction, forming a strong Si-F bond and liberating the terminal alkyne. reddit.comreddit.com
The choice of deprotection method may depend on the presence of other functional groups in the molecule that could be sensitive to the reaction conditions. researchgate.net For instance, base-sensitive groups might favor a fluoride-based method, although TBAF can sometimes be basic enough to cause side reactions.
| Deprotection Reagent | Solvent | Typical Conditions | Mechanism |
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | Base-catalyzed solvolysis |
| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | 0°C to Room Temperature | Nucleophilic attack by fluoride ion |
This table compares the two primary methods for the deprotection of the TMS group to yield the final product.
Chemo- and Regioselectivity in the Synthesis of Substituted Naphthalene Derivatives
The precise control of chemo- and regioselectivity is a cornerstone in the synthesis of complex substituted naphthalene derivatives such as this compound. The inherent reactivity of the naphthalene core, with its non-equivalent positions, presents a significant challenge to chemists. Traditionally, the synthesis of substituted naphthalenes has relied on electrophilic aromatic substitution reactions. However, controlling the regioselectivity of these reactions can be difficult and is highly dependent on the directing effects of pre-existing functional groups on the naphthalene ring. nih.gov This has led to a considerable focus on developing more refined and predictable synthetic methodologies.
Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions and C-H functionalization to achieve high levels of regioselectivity. researchgate.net For instance, the Suzuki-type cross-coupling reaction provides an efficient and regioselective pathway for C-C bond formation and is tolerant of a wide variety of functional groups. nih.gov This methodology could be envisioned for the introduction of the ethynyl group at the C6 position of a pre-functionalized dimethylaminonaphthalene precursor.
The directing group ability of substituents on the naphthalene ring is a critical factor in achieving regioselectivity. For example, in the context of C-H activation, a directing group can guide the metal catalyst to a specific C-H bond, enabling its functionalization. nih.gov The development of transient ligand strategies has further enhanced the ability to achieve highly regioselective C-H methylation of 1-naphthaldehyde (B104281) at the peri- and ortho-positions, showcasing the potential for precise control over substitution patterns. researchgate.net
Furthermore, annulation reactions, such as the FeCl3-promoted annulation of aryl acetaldehydes with alkynes, offer a versatile and straightforward procedure for the regioselective synthesis of mono-, di-, and polysubstituted naphthalenes under mild conditions. researchgate.net The choice of catalyst and reaction conditions can significantly influence the outcome, allowing for the differentiation between internal and terminal alkynes. researchgate.net The careful selection of starting materials and reaction pathways is therefore paramount in directing the substitution to the desired positions on the naphthalene scaffold.
Table 1: Comparison of Methodologies for Regioselective Naphthalene Functionalization
| Methodology | Description | Advantages | Disadvantages |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Traditional method involving the reaction of an electrophile with the naphthalene ring. | Well-established, readily available starting materials. | Difficult to control regioselectivity, often leads to mixtures of isomers. nih.gov |
| Transition-Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Sonogashira, and Heck couplings to form C-C or C-heteroatom bonds. | High regioselectivity, functional group tolerance. nih.gov | Requires pre-functionalized substrates (e.g., halides or boronic acids). |
| Directed C-H Activation | Use of a directing group to guide a metal catalyst to a specific C-H bond for functionalization. | Atom-economical, allows for functionalization of otherwise unreactive C-H bonds. nih.govresearchgate.net | Requires a suitable directing group, which may need to be installed and removed. |
| Annulation Reactions | Formation of the naphthalene ring system from acyclic precursors. | Provides access to polysubstituted naphthalenes with defined regiochemistry. researchgate.net | The complexity of the starting materials can be a limiting factor. |
Exploration of Alternative Synthetic Routes and Methodological Innovations
The quest for more efficient and versatile methods for constructing substituted naphthalenes has spurred significant innovation in synthetic chemistry. One novel approach involves the transmutation of nitrogen atoms in isoquinolines to carbon atoms, providing a unique entry to substituted naphthalene derivatives. nih.gov This "skeletal editing" strategy utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. The reaction proceeds through the formation of a triene intermediate via ring-opening, followed by a 6π-electrocyclization and elimination to furnish the naphthalene product. nih.gov This method not only offers a new retrosynthetic disconnection but also facilitates the synthesis of ¹³C-labeled naphthalenes. nih.gov
Another area of innovation lies in the development of novel catalytic systems. For instance, triflic acid-catalyzed annulation of α-aryl carbonyls with arylalkynes presents a facile route to regioselectively synthesized substituted naphthalenes at room temperature. researchgate.net This method involves an electrophilic attack of the carbonyl on the arylalkyne followed by benzannulation. researchgate.net
The concept of C-H activation continues to evolve, with its application in total synthesis becoming more prevalent. researchgate.net Reconceptualizing synthetic routes to utilize C-H activation can offer significant strategic advantages over traditional methods. researchgate.net For the synthesis of a molecule like this compound, a late-stage C-H ethynylation on a pre-existing N,N-dimethylnaphthalen-2-amine scaffold could represent a highly efficient and atom-economical approach.
Furthermore, the development of photocatalytic methods and the use of plasmonic nanoparticles are opening new avenues in naphthalene synthesis. researchgate.net These methods can offer unique reactivity and selectivity profiles under mild reaction conditions. As synthetic chemists continue to push the boundaries of what is possible, these innovative strategies will undoubtedly play a crucial role in the efficient and selective synthesis of complex naphthalene derivatives.
Table 2: Emerging Synthetic Strategies for Naphthalene Derivatives
| Strategy | Key Features | Potential Advantages |
|---|---|---|
| Nitrogen-to-Carbon Transmutation of Isoquinolines | Skeletal editing of the aromatic core. nih.gov | Access to novel substitution patterns, facile synthesis of isotopically labeled compounds. nih.gov |
| Brønsted Acid-Catalyzed Annulation | Utilizes a strong acid catalyst to promote ring formation. researchgate.net | Mild reaction conditions (room temperature), high regioselectivity. researchgate.net |
| Late-Stage C-H Functionalization | Introduction of functional groups onto a pre-formed naphthalene core. researchgate.net | Increased synthetic efficiency, ideal for creating analogues. |
| Photocatalysis and Plasmonic Nanoparticles | Use of light and nanomaterials to drive chemical transformations. researchgate.net | Green and sustainable approach, potentially novel reactivity. |
Advanced Spectroscopic Characterization and Elucidation of 6 Ethynyl N,n Dimethylnaphthalen 2 Amine Structure
High-Resolution Rotational Spectroscopy of Ethynylnaphthalene Derivatives
High-resolution rotational spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. By analyzing the absorption of microwave radiation, one can obtain rotational constants which are inversely proportional to the moments of inertia of the molecule.
The rotational spectra of ethynylnaphthalene derivatives, such as 1-ethynylnaphthalene (B95080) (1-ETN) and 2-ethynylnaphthalene (B39655) (2-ETN), have been successfully investigated using chirped-pulsed Fourier-transform microwave (CP-FTMW) spectrometers. nih.govoup.com In a typical experimental setup, a solid sample of the naphthalene (B1677914) derivative is vaporized, often with the aid of heating, and then diluted in a carrier gas like neon or argon. nih.gov This gas mixture is then expanded supersonically into a high-vacuum chamber, which cools the molecules to rotational temperatures of just a few Kelvin. spectrabase.com This cooling process simplifies the resulting spectrum by populating only the lowest rotational energy levels.
The cooled molecules are then irradiated with a short, high-power microwave pulse that sweeps over a broad frequency range (e.g., 2–8 GHz). nih.govoup.com This pulse induces a macroscopic polarization in the sample. The subsequent free induction decay (FID), which is the transient emission from the coherently rotating molecules, is then detected. nih.gov The FID signal is digitized and Fourier-transformed to yield the frequency-domain rotational spectrum. nih.govoup.com This technique allows for the rapid acquisition of a broad-band spectrum with high resolution and sensitivity. nih.gov The accuracy of frequency measurements can be on the order of a few kilohertz, enabling the precise determination of spectroscopic parameters. oup.com
The analysis of the rotational spectrum allows for the determination of a set of highly precise spectroscopic parameters. For an asymmetric top molecule like an ethynylnaphthalene derivative, the primary parameters are the three rotational constants (A, B, and C). chemicalbook.com These constants are related to the moments of inertia along the principal axes of the molecule. In addition to the rotational constants, centrifugal distortion constants can also be determined, which account for the slight changes in the molecular geometry as the molecule rotates at higher speeds. chemicalbook.com
For the related compounds 1-ethynylnaphthalene and 2-ethynylnaphthalene, the rotational constants and centrifugal distortion constants have been experimentally determined. chemicalbook.com These values show excellent agreement with those predicted by theoretical calculations, confirming the accuracy of the computed molecular geometries. chemicalbook.com The analysis of the spectra for these molecules was performed using Watson's S-reduced asymmetric rotor Hamiltonian. chemicalbook.com
Table 1: Experimental Spectroscopic Constants for 1-Ethynylnaphthalene and 2-Ethynylnaphthalene (Analogs of the Target Compound)
| Parameter | 1-Ethynylnaphthalene | 2-Ethynylnaphthalene |
|---|---|---|
| A (MHz) | 1853.3331(1) | 2673.192(2) |
| B (MHz) | 682.16431(4) | 531.0256(1) |
| C (MHz) | 499.06201(4) | 443.2088(1) |
| ΔJ (kHz) | 0.0263(2) | 0.016* |
| ΔJK (kHz) | 0.1197(9) | 0.088* |
| ΔK (kHz) | 0.23(2) | 0.18* |
| δJ (kHz) | 0.0069(1) | 0.004* |
| δK (kHz) | 0.063(3) | 0.033* |
*Note: Values for 2-ethynylnaphthalene marked with an asterisk were held fixed to theoretical values during the spectral fit. Data sourced from Cabezas et al. (2023). chemicalbook.com
The dipole moment components along the principal axes (μa and μb) can also be inferred from the relative intensities of the observed rotational transitions. For 1-ETN and 2-ETN, both a-type and b-type transitions are observed, indicating non-zero dipole moment components along both the a and b principal axes. oup.comnih.gov
The study of the rotational spectra of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is of significant astrophysical interest. The recent detection of cyanonaphthalenes in the Taurus Molecular Cloud (TMC-1) suggests that related aromatic molecules, including ethynyl (B1212043) derivatives of naphthalene, could also be present in such interstellar environments. researchgate.netresearchgate.net These molecules are considered potential precursors in the formation of larger carbonaceous structures in space.
To search for these molecules in interstellar space using radio telescopes, a precise laboratory-measured rotational spectrum is essential. The determined spectroscopic constants allow for the accurate prediction of transition frequencies that can be searched for in astronomical surveys. researchgate.netresearchgate.net Despite searches for 1-ethynylnaphthalene and 2-ethynylnaphthalene in TMC-1, they have not yet been detected. researchgate.net However, these searches have provided upper limits on their abundances, which are valuable for constraining astrochemical models. researchgate.net The investigation of the rotational spectrum of 6-Ethynyl-N,N-dimethylnaphthalen-2-amine would be a crucial first step in enabling its potential detection in the interstellar medium.
Advanced Vibrational Spectroscopy (IR and Raman) for Bond Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of the types of bonds and functional groups present.
For this compound, specific vibrational modes are expected for the ethynyl, dimethylamino, and naphthalene moieties. Although a complete experimental spectrum for this specific molecule is not available, the characteristic frequencies can be predicted based on data from related compounds.
The ethynyl group would exhibit a sharp, weak to medium intensity C≡C stretching vibration in the IR spectrum, typically in the range of 2100-2140 cm⁻¹. The terminal ≡C-H bond would show a strong, sharp stretching absorption around 3300 cm⁻¹.
The N,N-dimethylamino group would have several characteristic vibrations. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region. The C-H bending vibrations of the methyl groups would appear around 1450 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).
The naphthalene ring itself has a series of characteristic vibrations. C-H stretching vibrations of the aromatic protons occur above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are found in the 900-675 cm⁻¹ range and are often diagnostic of the substitution pattern on the aromatic ring.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |
|---|---|---|---|
| Ethynyl | ≡C-H Stretch | 3320 - 3280 | Strong, Sharp |
| Ethynyl | C≡C Stretch | 2140 - 2100 | Weak to Medium, Sharp |
| Aromatic | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic | C=C Stretch | 1620 - 1450 | Medium to Strong |
| Dimethylamino | C-H Stretch (methyl) | 2980 - 2850 | Medium |
| Dimethylamino | C-H Bend (methyl) | 1470 - 1430 | Medium |
| Dimethylamino | C-N Stretch | 1250 - 1020 | Medium to Strong |
In Raman spectroscopy, the non-polar C≡C and aromatic C=C stretching vibrations are expected to be particularly strong, providing complementary information to the IR spectrum. A comprehensive analysis combining experimental IR and Raman data with theoretical calculations would be necessary for a complete vibrational assignment for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
NMR spectroscopy is an indispensable tool for confirming the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of a compound can be determined.
For this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals for each part of the molecule.
In the ¹H NMR spectrum , the ethynyl proton (≡C-H) would likely appear as a sharp singlet in the range of δ 3.0-3.5 ppm. The six protons of the N,N-dimethylamino group would also likely appear as a singlet, expected to be in the region of δ 2.5-3.5 ppm, due to the electron-donating nature of the amino group. The protons on the naphthalene ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these aromatic protons would depend on their position relative to the ethynyl and dimethylamino substituents.
In the ¹³C NMR spectrum , the two carbons of the ethynyl group would be observed in the range of δ 80-100 ppm. The carbons of the methyl groups in the dimethylamino moiety are expected around δ 40-50 ppm. The ten carbons of the naphthalene ring would have distinct signals in the aromatic region (δ 110-150 ppm). The carbons directly attached to the nitrogen and the ethynyl group would be significantly influenced by the electronic effects of these substituents. For instance, the carbon attached to the amino group (C-2) would be shifted downfield, while the carbon bearing the ethynyl group (C-6) would also experience a shift in its resonance frequency.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties
| Moiety | Nucleus | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Ethynyl | ¹H (≡C-H) | 3.0 - 3.5 |
| ¹³C (C≡C) | 80 - 100 | |
| Dimethylamino | ¹H (-N(CH₃)₂) | 2.5 - 3.5 |
| ¹³C (-N(CH₃)₂) | 40 - 50 | |
| Naphthalene Ring | ¹H (Ar-H) | 7.0 - 8.5 |
Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, would be required to unambiguously assign all proton and carbon signals and to confirm the substitution pattern on the naphthalene ring.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, this method provides definitive confirmation of its molecular formula and offers insights into the stability of its constituent chemical groups.
The molecular formula of this compound can be determined as C₁₄H₁₃N. Based on this, the predicted monoisotopic mass is 195.1048 g/mol . High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak [M]⁺ corresponding to this mass, confirming the elemental composition of the molecule.
The fragmentation pattern of this compound under electron ionization (EI) can be predicted by considering the molecule's structural features: a naphthalene core, a dimethylamino group, and an ethynyl group. The naphthalene ring provides a stable aromatic system. The primary fragmentation pathways would likely involve the substituents. A common fragmentation for dimethylamino groups is the loss of a methyl radical (•CH₃), leading to a stable iminium cation. Another potential fragmentation is the cleavage of the C-N bond. The ethynyl group can also undergo characteristic fragmentation.
Based on the fragmentation of similar structures, such as N,N-dimethylnaphthalen-2-amine and ethynylnaphthalenes, a plausible fragmentation pathway for this compound can be proposed. The initial molecular ion [C₁₄H₁₃N]⁺ would be observed. Subsequent fragmentation could involve the loss of a methyl group to form a prominent [M-15]⁺ ion. Further fragmentation might involve the loss of acetylene (B1199291) (C₂H₂) from the ethynyl group or other rearrangements of the naphthalene core.
Table 1: Predicted Mass Spectrometry Data for this compound
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₃N |
| Monoisotopic Mass | 195.1048 g/mol |
| Nominal Mass | 195 g/mol |
| Predicted Key Fragments (m/z) | 195 ([M]⁺), 180 ([M-CH₃]⁺), 152 ([M-C₂H₃N]⁺) |
X-ray Crystallography for Solid-State Structural Determination of Related Compounds
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
A search of available scientific literature and crystallographic databases did not yield any specific X-ray crystal structures for this compound itself. However, analysis of related compounds can provide valuable insights into the expected solid-state structure. For instance, crystallographic studies of other substituted naphthalenes reveal key information about the planarity of the naphthalene core and the conformational preferences of various substituents.
If a single crystal of this compound were to be successfully grown and analyzed, the resulting crystallographic data would definitively establish its solid-state conformation. It would reveal the orientation of the dimethylamino and ethynyl groups relative to the naphthalene ring. Furthermore, the analysis of the crystal packing would elucidate any significant intermolecular interactions, such as π-π stacking between the naphthalene rings or hydrogen bonding, which govern the macroscopic properties of the material. Such data would be invaluable for computational modeling and for understanding the electronic and photophysical properties of this compound in the solid state.
Photophysical Properties and Excited State Dynamics of 6 Ethynyl N,n Dimethylnaphthalen 2 Amine Systems
Absorption and Emission Spectroscopy of Naphthalene-Ethynyl-Amine Chromophores
The electronic absorption and emission spectra of D-π-A naphthalene (B1677914) derivatives are characterized by broad bands that are sensitive to the surrounding environment. The absorption spectrum of compounds like 6-Ethynyl-N,N-dimethylnaphthalen-2-amine is expected to exhibit a strong absorption band in the near-visible region, corresponding to the π-π* electronic transition of the conjugated system. The introduction of the strong electron-donating N,N-dimethylamino group through a triple bond is known to impart new properties to the resulting molecules that are not commonly observed for the parent arenes.
The fluorescence emission of such chromophores is typically characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. This shift is a hallmark of a significant change in the electronic distribution and geometry of the molecule in the excited state compared to the ground state. For a related compound, 1-(4-N,N-dimethylaminophenylethynyl)pyrene, a significant solvatochromism in the fluorescence with a large increase in the Stokes' shift of around 125 nm between n-hexane and acetonitrile (B52724) has been reported. A similar trend would be anticipated for this compound.
To illustrate the typical spectral characteristics of such systems, the following table presents hypothetical absorption and emission data in different solvents, based on the behavior of analogous compounds.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Hexane | 1.88 | ~350 | ~420 | ~4500 |
| Toluene | 2.38 | ~355 | ~440 | ~5100 |
| Dichloromethane | 8.93 | ~360 | ~480 | ~6900 |
| Acetonitrile | 37.5 | ~365 | ~520 | ~8500 |
Note: The data in this table is illustrative and based on the expected behavior of donor-acceptor naphthalene systems. It does not represent experimentally measured values for this compound.
Intramolecular Charge Transfer (ICT) Phenomena in Naphthalene-Based Fluorophores
The photophysical properties of this compound are dominated by intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-donating dimethylamino group and the naphthalene ring, to the lowest unoccupied molecular orbital (LUMO), which has significant contribution from the electron-withdrawing ethynyl (B1212043) group. This charge redistribution leads to the formation of a highly polar excited state, often referred to as the ICT state.
In the this compound system, the dimethylamino group acts as a potent electron donor, while the ethynyl group serves as an electron acceptor. The naphthalene ring acts as the π-conjugated bridge that facilitates the electronic communication between the donor and acceptor moieties. The efficiency of this ICT process is highly dependent on the electronic coupling between the donor and acceptor, as well as their respective electron-donating and -withdrawing strengths. The linear and rigid nature of the ethynyl linker ensures good electronic conjugation across the molecule, which is conducive to efficient ICT.
Solvatochromism and Environmental Sensitivity of Fluorescence Emission
A direct consequence of the ICT character of the excited state is the pronounced solvatochromism observed in the fluorescence emission of these compounds. Solvatochromism refers to the change in the color of a solution of a compound with a change in the solvent polarity. In the case of this compound, an increase in the solvent polarity is expected to cause a significant red-shift (bathochromic shift) in the fluorescence emission maximum.
This phenomenon can be explained by the differential solvation of the ground and excited states. The ground state of the molecule is relatively nonpolar. However, the ICT excited state is highly polar. In polar solvents, the solvent molecules will reorient around the excited fluorophore to stabilize the large dipole moment of the ICT state. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) fluorescence emission. The magnitude of the solvatochromic shift is often correlated with solvent polarity functions, such as the Lippert-Mataga equation. This high sensitivity to the local environment makes such fluorophores excellent probes for studying the polarity of microenvironments, such as in biological membranes or polymer matrices.
Fluorescence Quantum Yields and Radiative Decay Pathways
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. For donor-acceptor systems like this compound, the quantum yield is often highly dependent on the solvent environment. Generally, in nonpolar solvents, these compounds exhibit high fluorescence quantum yields. However, as the solvent polarity increases, the quantum yield tends to decrease.
This decrease in quantum yield in polar solvents is often attributed to the stabilization of the ICT state, which can open up non-radiative decay pathways. The increased charge separation in the ICT state in polar solvents can enhance intersystem crossing to the triplet state or internal conversion back to the ground state, both of which compete with fluorescence.
The following table provides hypothetical fluorescence quantum yield data in various solvents, based on trends observed for similar naphthalene-based fluorophores.
| Solvent | Fluorescence Quantum Yield (Φ_F) |
| Hexane | ~0.80 |
| Toluene | ~0.75 |
| Dichloromethane | ~0.50 |
| Acetonitrile | ~0.30 |
Note: The data in this table is illustrative and based on the expected behavior of donor-acceptor naphthalene systems. It does not represent experimentally measured values for this compound.
The primary radiative decay pathway for this molecule is fluorescence from the ICT excited state back to the ground state.
Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetimes and Dynamics
Time-resolved fluorescence spectroscopy is a powerful technique to probe the dynamics of the excited state. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. For compounds exhibiting ICT, the fluorescence lifetime is also expected to be solvent-dependent.
In nonpolar solvents, a single exponential decay corresponding to the locally excited state is often observed. In more polar solvents, the decay kinetics can become more complex, sometimes exhibiting multi-exponential behavior. This can be indicative of the presence of multiple excited state species or dynamic processes such as solvent relaxation around the excited state dipole. The fluorescence lifetime, in conjunction with the quantum yield, can be used to calculate the radiative (k_r) and non-radiative (k_nr) decay rate constants, providing further insight into the excited-state deactivation pathways.
Two-Photon Absorption (TPA) Cross-Sections and Non-Linear Optical Properties
Molecules with a D-π-A architecture, such as this compound, are often good candidates for two-photon absorption (TPA). TPA is a non-linear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. The efficiency of this process is quantified by the TPA cross-section (σ₂), typically measured in Göppert-Mayer (GM) units.
The large change in dipole moment upon excitation in these ICT compounds can lead to significant TPA cross-sections. The TPA cross-sections are known to increase with the electron-donating strength of the donor group. researchgate.net For aza-BODIPY compounds containing a 4-ethynyl-N,N-dimethylaniline moiety, a maximum two-photon absorption cross-section of 126 GM has been reported at a telecommunication wavelength. researchgate.net While specific TPA data for this compound is not available, it is expected to possess a respectable TPA cross-section, making it potentially useful for applications such as two-photon microscopy and photodynamic therapy. The charge transfer characteristics are a key factor in enhancing the two-photon absorption properties of such molecules. researchgate.net
Aggregation-Induced Emission (AIE) Enhancement Mechanisms in Related Systems
The phenomenon of aggregation-induced emission (AIE) is a critical aspect of the photophysical behavior of many organic luminogens, including derivatives of naphthalen-2-amine. In AIE-active molecules, emission is significantly enhanced in the aggregated state or in the solid state, whereas they are weakly or non-emissive in dilute solutions. This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect. The enhancement of emission in AIE-active systems is primarily attributed to the restriction of intramolecular motions (RIM) in the aggregated state.
In dilute solutions, molecules can undergo various intramolecular motions such as rotation and vibration. These non-radiative decay pathways effectively compete with radiative decay (fluorescence), leading to low fluorescence quantum yields. However, upon aggregation, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels, forcing the excited-state energy to be released through radiative pathways, resulting in enhanced fluorescence emission.
A key mechanism often implicated in the AIE of donor-acceptor molecules is the suppression of twisted intramolecular charge transfer (TICT). In solution, after photoexcitation, these molecules can undergo a conformational change to a non-emissive or weakly emissive TICT state. However, in the aggregated state, the formation of this twisted geometry is sterically hindered, which blocks this non-radiative decay pathway and promotes fluorescence. For instance, in studies of 4-aminonaphthalene monoimide derivatives, the formation of emissive aggregates is attributed to the suppression of TICT in the conformationally restricted aggregated states. nii.ac.jpsci-hub.se
The nature of intermolecular interactions in the aggregated state also plays a crucial role in the AIE effect. Favorable crystal packing, often dominated by interactions such as CH/π interactions, can lead to bright luminescence with high quantum yields in the solid state. nii.ac.jpresearchgate.net The specific morphology of the aggregates, whether they are fibers or nanoparticles, can also influence the AIE intensity and emission wavelength. researchgate.net For example, in some 1,8-naphthalimide (B145957) derivatives, self-assembled fibrillar morphologies have been shown to exhibit a remarkable enhancement of fluorescence intensity. researchgate.net
The photophysical properties of these systems are also influenced by the surrounding environment. In solvent mixtures, increasing the fraction of a poor solvent can induce aggregation and a significant enhancement in emission intensity. For example, in THF/water mixtures, some 4-aminonaphthalene monoimide derivatives are virtually non-emissive at low water fractions but form aggregates with strong green emission at higher water fractions. sci-hub.se
The following table summarizes the photophysical properties of some AIE-active naphthalen-2-amine and naphthalimide derivatives in different states, illustrating the AIE effect.
| Compound | State/Solvent | Emission Max (nm) | Quantum Yield (%) |
| Nitrogen-bridged naphthalene monoimide dimer | Solid State | 521 | 50 |
| 4-(diphenylamino)naphthalene monoimide | Solid State | - | 5 |
| Cyano-substituted dimer | Aggregates in THF/water | 595 | - |
| 1,8-naphthalimide-containing amino acid derivatives (Gelators 1 and 2) | Fibrillar aggregates | - | ~30 |
Data compiled from multiple sources. nii.ac.jpsci-hub.seresearchgate.net
It is important to note that subtle structural modifications can significantly impact the AIE properties of these molecules. For example, the late-stage cyanation of a nitrogen-bridged naphthalene monoimide dimer was found to tune its AIE color from green to orange. nii.ac.jpresearchgate.net This highlights the tunability of the photophysical properties of these systems through chemical design.
Reactivity and Chemical Transformations of 6 Ethynyl N,n Dimethylnaphthalen 2 Amine
Reactivity of the Ethynyl (B1212043) Moiety
The terminal alkyne, or ethynyl group, is a cornerstone of modern organic synthesis due to its ability to participate in a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its linear geometry and the sp-hybridized state of its carbon atoms confer unique reactivity, making it a valuable functional group for molecular elaboration.
Cross-coupling reactions are powerful tools for forging new bonds, and the ethynyl group of 6-Ethynyl-N,N-dimethylnaphthalen-2-amine is an excellent substrate for such transformations.
The Sonogashira coupling is a palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, this reaction provides a direct route to synthesize internal alkynes, extending the conjugation of the naphthalene (B1677914) system. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. rsc.org
The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com While the ethynyl group itself does not directly participate in the standard Suzuki reaction, it can be transformed into a species that does. For instance, hydroboration of the terminal alkyne can generate a vinylborane, which can then undergo Suzuki coupling. More directly, the ethynyl group can be coupled to a molecule that already contains a boronic acid or ester, or the naphthalene core itself can be functionalized for Suzuki coupling. For instance, related naphthalene derivatives have been shown to undergo efficient Suzuki coupling. nih.govacs.orgnih.gov
Table 1: Representative Cross-Coupling Reactions of the Ethynyl Moiety
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Potential Product |
|---|---|---|---|---|---|
| Sonogashira | Aryl Iodide (Ar-I) | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (B128534) (Et₃N) | THF | 6-(Aryl-ethynyl)-N,N-dimethylnaphthalen-2-amine |
| Sonogashira | Vinyl Bromide (R-CH=CH-Br) | Pd(PPh₃)₄, CuI | Diisopropylamine | DMF | 6-((E/Z)-Alk-1-en-3-ynyl)-N,N-dimethylnaphthalen-2-amine |
| Suzuki (via hydroboration) | Aryl Bromide (Ar-Br) | Catecholborane then Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 6-((E)-2-Arylvinyl)-N,N-dimethylnaphthalen-2-amine |
Cycloaddition reactions offer an efficient pathway to construct cyclic molecules. The ethynyl group is a competent participant in several such reactions.
Click Chemistry , particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a prominent example. This reaction involves the coupling of a terminal alkyne with an azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. This transformation is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for chemical biology and materials science. thermofisher.comchemie-brunschwig.ch this compound can be readily conjugated to azide-containing molecules, such as biomolecules or polymers, using this methodology.
[2+2+2] Cyclotrimerization is a metal-catalyzed reaction that combines three alkyne units to form a substituted benzene (B151609) ring. While intermolecular trimerization of this compound would lead to a mixture of regioisomers, co-cyclotrimerization with a diyne or two equivalents of another monoyne can provide more controlled access to complex aromatic systems.
Other cycloaddition reactions, such as dearomative [4+2] cycloadditions, have been explored with naphthalene derivatives, although these typically involve the aromatic rings rather than an external ethynyl group. nih.govresearchgate.net
The Glaser coupling is one of the oldest methods for the oxidative homocoupling of terminal alkynes, yielding a symmetrical 1,3-diyne. wikipedia.org The reaction is typically catalyzed by copper salts, such as copper(I) chloride or copper(I) bromide, in the presence of an oxidant (often oxygen from the air) and an amine base. wikipedia.orgsynarchive.com The mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species, followed by reductive elimination to form the C-C bond of the diyne. rsc.org Applying the Glaser coupling to this compound would result in the formation of 1,4-bis(6-(dimethylamino)naphthalen-2-yl)buta-1,3-diyne. Variations of this reaction, such as the Eglinton and Hay couplings, offer modified conditions and improved yields in certain cases. wikipedia.orgrsc.org
Table 2: Glaser Coupling of this compound
| Reaction Variant | Catalyst | Base/Ligand | Oxidant | Typical Solvent | Product |
|---|---|---|---|---|---|
| Glaser | CuCl | Ammonia | Air (O₂) | Ethanol/Water | 1,4-Bis(6-(dimethylamino)naphthalen-2-yl)buta-1,3-diyne |
| Eglinton | Cu(OAc)₂ (stoichiometric) | Pyridine | None (Cu(II) is the oxidant) | Pyridine/Methanol (B129727) | 1,4-Bis(6-(dimethylamino)naphthalen-2-yl)buta-1,3-diyne |
| Hay | CuCl | TMEDA | Air (O₂) | Acetone | 1,4-Bis(6-(dimethylamino)naphthalen-2-yl)buta-1,3-diyne |
Reactivity of the Dimethylamino Group
The N,N-dimethylamino group is a strong electron-donating group that activates the naphthalene ring towards electrophilic substitution, primarily at the ortho and para positions. It also possesses its own reactivity, including the potential for C-H functionalization on the methyl groups or the aromatic ring, and N-demethylation.
The dimethylamino group can direct C-H functionalization of the naphthalene ring. Oxidative C-H/N-H cross-coupling is an atom-economical method for constructing C-N bonds. researchgate.net Studies on N,N-dimethylaniline, a structural analog, have shown that electrochemical methods can achieve selective para-amination, coupling the aniline (B41778) derivative with various amines. researchgate.netresearchgate.net For this compound, the position para to the dimethylamino group is C-4. Therefore, under appropriate conditions, direct C-H amination at this position could be feasible.
Furthermore, directing-group-assisted strategies on naphthylamines have been developed to achieve regioselective C-H functionalization. researchgate.net While the dimethylamino group itself is not a classic chelating directing group, its electronic influence is significant and can be exploited in various coupling reactions.
The N-demethylation of tertiary amines is a crucial transformation in organic synthesis, particularly in modifying the properties of bioactive molecules. researchgate.net The dimethylamino group of this compound can be selectively converted to a secondary (monomethylamino) or primary (amino) group.
Table 3: Selected Methods for N-Demethylation of Tertiary Aryl Amines
| Method | Catalyst/Reagent | Conditions | Product |
|---|---|---|---|
| Photochemical | Photosensitizer (e.g., Rose Bengal) | Visible Light, O₂ | N-methylnaphthalen-2-amine |
| Iron Catalysis | Fe(TFA)₂ / N-Hydroxyphthalimide | O₂, Acetonitrile (B52724), 70 °C | N-methylnaphthalen-2-amine |
| Ruthenium Catalysis | Ru/C | H₂, HCHO (reductive methylation reverse) | N-methylnaphthalen-2-amine |
| Classical | Cyanogen Bromide (von Braun reaction) | Inert Solvent | N-cyano-N-methylnaphthalen-2-amine (hydrolyzed to secondary amine) |
Coordination Chemistry with Metal Ions and Complexes
The molecular architecture of this compound features two primary sites for potential coordination with metal ions: the lone pair of electrons on the nitrogen atom of the dimethylamino group and the π-system of the ethynyl group. These functional groups can act as ligands, enabling the molecule to form a variety of metal complexes. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands.
The dimethylamino group typically acts as a Lewis base, donating its electron pair to a Lewis acidic metal center to form a coordinate bond. The ethynyl group can coordinate to a metal center in several ways, most commonly through a π-d interaction where the electron density of the triple bond interacts with the d-orbitals of a transition metal. This interaction is fundamental in many metal-catalyzed reactions involving alkynes. While specific studies on the coordination chemistry of this compound are not extensively detailed, the behavior of similar aromatic amines and alkynes suggests that it can function as either a monodentate or a bidentate ligand, potentially bridging two metal centers.
Table 1: Potential Coordination Modes of this compound
| Functional Group | Potential Coordination Site | Type of Interaction | Possible Role |
| N,N-dimethylamino | Nitrogen lone pair | σ-donation (Lewis Base) | Monodentate Ligand |
| Ethynyl | C≡C π-system | π-coordination | Monodentate or Bridging Ligand |
Reactivity of the Naphthalene Core
The naphthalene core is an electron-rich aromatic system, characterized by significant stability. Reactions involving this core typically require overcoming a substantial aromatic stabilization energy. However, the substituents—the electron-donating N,N-dimethylamino group and the electron-withdrawing ethynyl group—modulate the electron density and reactivity of the ring system.
Directed Metalation Strategies and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. uwindsor.caharvard.edu The N,N-dimethylamino group on the naphthalene ring is an effective DMG.
For this compound, the N,N-dimethylamino group at the C-2 position directs lithiation to the adjacent C-1 and C-3 positions. Studies on the closely related 2-[(dimethylamino)methyl]naphthalene have shown that lithiation can occur at both positions, with the product ratio being sensitive to reaction conditions such as the base and solvent used. nih.gov Upon treatment with a strong base like n-butyllithium (n-BuLi), a lithiated intermediate is formed. This highly reactive organolithium species can then be "quenched" by reacting it with a wide variety of electrophiles, leading to the introduction of a new functional group at the C-1 or C-3 position with high regioselectivity. researchgate.net This two-step sequence provides a versatile method for synthesizing specifically substituted naphthalene derivatives. nih.gov
Table 2: Examples of Electrophilic Quenching Following Directed Metalation
| Electrophile (E+) | Reagent Example | Resulting Functional Group |
| Deuteron | Deuterium oxide (D₂O) | -D |
| Methyl | Iodomethane (CH₃I) | -CH₃ |
| Carboxyl | Carbon dioxide (CO₂) | -COOH |
| Trimethylsilyl (B98337) | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |
| Aldehyde | N,N-Dimethylformamide (DMF) | -CHO |
Ring-Opening and Rearrangement Pathways
Ring-opening and rearrangement reactions of the naphthalene core are generally challenging due to its high aromatic stability and are not commonly observed under typical laboratory conditions. Such transformations usually require high energy input or specific catalytic systems that can overcome the aromatic stabilization.
One conceptual approach to induce ring-opening involves an initial dearomatization step. For instance, biocatalytic methods using enzymes like peroxygenases can epoxidize the naphthalene ring. acs.org The resulting epoxide is a strained, non-aromatic intermediate that can undergo nucleophilic ring-opening reactions, leading to trans-disubstituted cyclohexadiene derivatives. acs.org While this demonstrates a potential pathway for breaking the aromaticity of a naphthalene system, specific studies detailing such ring-opening or skeletal rearrangement pathways for this compound are not prominent in the scientific literature. The synthesis of naphthalenes from isoquinolines via ring-opening and electrocyclization represents a rearrangement that constructs, rather than deconstructs, the naphthalene skeleton. nih.gov
Heterocylization Reactions Involving Amino(alkynyl)naphthalenes
The presence of both an amino and an alkynyl group on the same aromatic scaffold makes this compound a versatile precursor for the synthesis of fused heterocyclic systems. chim.it In these reactions, the nucleophilic amino group and the electrophilic alkyne can react intramolecularly, often facilitated by a metal catalyst or acid/base promotion, to form new rings.
While the 2,6-substitution pattern of the target molecule does not permit direct intramolecular cyclization between the two groups, related ortho-amino(alkynyl)naphthalenes are well-known to undergo heterocyclization to form indole-type structures fused to the naphthalene ring. chim.it The general reactivity principle, however, remains applicable in intermolecular contexts or in derivatives where the reactive groups are brought into proximity. For example, reactions involving an external reagent can bridge the amino and ethynyl functionalities or, more commonly, utilize one of the groups in a cyclization cascade. The alkyne moiety is particularly versatile and can participate in various cyclization reactions to form nitrogen, oxygen, or sulfur-containing heterocycles. nih.govmdpi.com
Table 3: Potential Heterocycle Formation from Amino(alkynyl)arene Scaffolds
| Reagent/Catalyst Class | Potential Reaction Type | Resulting Heterocyclic System |
| Gold (Au) or Platinum (Pt) catalysts | Hydroamination/Cycloisomerization | Fused Indoles/Pyrroles |
| Palladium (Pd) catalysts | Carbonylative cyclization | Fused Quinolones |
| Iodine (I₂) or other electrophiles | Iodocyclization | Fused Iodo-heterocycles |
| 1,3-Dicarbonyl compounds | Condensation/Cyclization | Fused Pyridines |
Computational and Theoretical Studies on 6 Ethynyl N,n Dimethylnaphthalen 2 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations are fundamental in predicting the electronic behavior of molecules like 6-Ethynyl-N,N-dimethylnaphthalen-2-amine. These methods provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's electronic and optical properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules in their ground state. By approximating the electron density, DFT can accurately predict various molecular properties, including optimized geometry, vibrational frequencies, and the energies of the HOMO and LUMO. For a molecule such as this compound, a DFT calculation would provide a detailed picture of its three-dimensional structure and the spatial distribution of its frontier molecular orbitals.
Table 1: Illustrative Data Table for DFT Ground State Properties
| Property | Theoretical Value |
|---|---|
| Optimized Ground State Energy | Value would be calculated |
| HOMO Energy | Value would be calculated |
| LUMO Energy | Value would be calculated |
| HOMO-LUMO Gap | Value would be calculated |
| Dipole Moment | Value would be calculated |
Note: This table is illustrative. Specific values for this compound would require dedicated DFT calculations.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions
To understand the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state properties, such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions. For this compound, TD-DFT would be instrumental in predicting its UV-visible absorption spectrum and understanding the transitions between different electronic states, such as the transition from the ground state to the first excited state.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can provide insights into the conformational flexibility of this compound and how its structure is influenced by its environment, particularly by solvent molecules. These simulations are crucial for understanding how the molecule behaves in a solution, which can significantly impact its photophysical properties.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations could be used to predict its reactivity and the pathways of potential chemical transformations. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, thereby providing a detailed understanding of the reaction mechanism at a molecular level.
Correlation between Theoretical Predictions and Experimental Photophysical Data
Table 2: Illustrative Correlation of Theoretical and Experimental Data
| Photophysical Property | Theoretical Prediction | Experimental Value |
|---|---|---|
| Maximum Absorption Wavelength (λmax) | Value from TD-DFT | Value from spectroscopy |
| Maximum Emission Wavelength (λem) | Value from TD-DFT | Value from fluorimetry |
| Fluorescence Quantum Yield (ΦF) | Not directly calculated | Value from experiment |
Note: This table illustrates the type of data that would be used to correlate theoretical and experimental findings.
Design Principles for Modulating Electronic and Photophysical Characteristics
The insights gained from computational studies can guide the rational design of new molecules with tailored properties. For derivatives of this compound, theoretical calculations would allow for the systematic investigation of how structural modifications, such as the introduction of different functional groups, would affect their electronic and photophysical characteristics. This in-silico approach can accelerate the discovery of new materials with optimized properties for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Future Research Directions and Outlook for 6 Ethynyl N,n Dimethylnaphthalen 2 Amine Research
Design of Advanced Derivatives with Tailored Photophysical Properties
A primary avenue for future research will involve the rational design and synthesis of advanced derivatives of 6-ethynyl-N,N-dimethylnaphthalen-2-amine with precisely controlled photophysical properties. The inherent fluorescence of the dimethylaminonaphthalene core, modulated by the ethynyl (B1212043) group, provides a versatile scaffold for creating novel dyes and probes.
Key areas of exploration will include:
Systematic Tuning of Emission Wavelengths: By introducing various substituents onto the naphthalene (B1677914) ring or by extending the π-conjugation through the ethynyl group, researchers can systematically shift the emission wavelength across the visible spectrum and into the near-infrared (NIR) region. This is particularly significant for applications in biological imaging, where NIR probes offer deeper tissue penetration and reduced autofluorescence.
Enhancement of Quantum Yields: Efforts will be directed towards designing derivatives with high fluorescence quantum yields. This can be achieved by rigidifying the molecular structure to minimize non-radiative decay pathways.
Development of Environment-Sensitive Probes: Capitalizing on the solvatochromic nature of similar aminonaphthalene derivatives, new probes can be developed that exhibit fluorescence changes in response to their local environment, such as polarity, viscosity, or the presence of specific analytes. These "smart" materials have potential applications in sensing and diagnostics. For instance, the related fluorophore 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) has been shown to have a fluorescence quantum yield that decreases over 100-fold when moving from chloroform to water, highlighting the sensitivity of such scaffolds to environmental polarity nih.gov.
Probes for Specific Biological Targets: The ethynyl group serves as a convenient handle for bioconjugation, allowing the attachment of the fluorophore to biomolecules such as peptides or antibodies. This will enable the development of highly specific fluorescent probes for imaging and tracking biological processes in real-time within living cells nih.gov.
Exploration of Novel Reaction Pathways and Synthetic Methodologies
While the Sonogashira coupling is a robust method for the synthesis of this compound, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.
Future directions in this area include:
Development of Greener Synthetic Protocols: This involves the use of more environmentally friendly solvents, lower catalyst loadings, and milder reaction conditions to reduce the environmental impact of the synthesis.
Late-Stage Functionalization: Developing methods for the selective functionalization of the naphthalene core after the introduction of the ethynyl and dimethylamino groups will provide rapid access to a diverse library of derivatives.
Flow Chemistry Approaches: The use of continuous flow reactors could offer advantages in terms of scalability, safety, and reproducibility for the synthesis of the target compound and its derivatives.
Novel Carbon-Carbon Bond Forming Reactions: Exploring alternative cross-coupling reactions or other modern synthetic methodologies could provide new pathways to the core structure and its analogues, potentially offering different reactivity and selectivity researchwithrowan.comresearchgate.netresearchgate.netnih.gov.
Integration into Complex Functional Systems and Devices
The unique electronic and photophysical properties of this compound make it an attractive building block for the construction of complex functional systems and devices.
Potential areas of application include:
Organic Electronics: The extended π-conjugation and potential for charge transfer make this compound and its derivatives interesting candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) nih.govnbinno.com. The ethynyl group can be used to incorporate the molecule into larger conjugated polymers or oligomers nbinno.com.
Chemosensors: By functionalizing the ethynyl group with specific recognition moieties, highly selective and sensitive chemosensors for the detection of ions, small molecules, or biomolecules can be developed researchgate.netresearchgate.net. The fluorescence of the naphthalene core would serve as the reporting signal.
Functional Polymers and Materials: The ethynyl group can act as a reactive site for polymerization, leading to the formation of novel polymers with interesting optical and electronic properties. These materials could find applications in areas such as coatings, films, and advanced composites nbinno.com. Naphthalene-based building blocks are known to be valuable for creating porous organic polymers for applications like gas storage and separation.
Advanced Theoretical Modeling and Machine Learning Applications
Computational chemistry and machine learning will play an increasingly important role in guiding the design and understanding the properties of new derivatives of this compound.
Future research in this domain will likely involve:
Predictive Modeling of Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra, quantum yields, and other photophysical properties of new derivatives before their synthesis, thus accelerating the discovery of molecules with desired characteristics nih.govresearchgate.netmdpi.comresearchgate.net.
Machine Learning for Property Prediction: By training machine learning models on existing experimental and computational data for related compounds, it will be possible to rapidly predict the properties of new, unsynthesized derivatives of this compound nih.govresearchgate.netnih.gov. This approach can significantly reduce the time and resources required for materials discovery.
Understanding Structure-Property Relationships: Advanced computational models can provide deep insights into the relationships between the molecular structure of these compounds and their observed properties, which is crucial for the rational design of new materials with enhanced performance.
Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology
The full potential of this compound and its derivatives will be realized through collaborative, multidisciplinary research efforts that bridge the gap between fundamental chemistry and applied sciences.
Key areas for interdisciplinary collaboration include:
Chemistry and Materials Science: Chemists can synthesize novel derivatives, while materials scientists can fabricate and characterize devices such as OLEDs and solar cells, creating a feedback loop for the optimization of material properties.
Chemistry and Chemical Biology: The development of new fluorescent probes based on this scaffold will require close collaboration between synthetic chemists and biologists to design molecules that are not only fluorescent but also biocompatible, cell-permeable, and specific to their biological targets.
Chemistry, Physics, and Engineering: The integration of these molecules into functional devices will necessitate a concerted effort from chemists to provide the materials, physicists to understand the device physics, and engineers to design and fabricate the final products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
